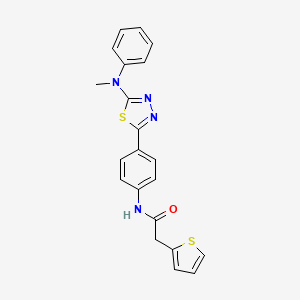
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound known for its potential applications in medicinal and industrial chemistry. Its unique structural features, which include a thiadiazole ring and a thiophene ring, contribute to its distinct chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions that include the formation of intermediates. The initial step often involves the synthesis of the 1,3,4-thiadiazole ring, which can be prepared from thiosemicarbazide and carboxylic acid derivatives under cyclization conditions. Subsequently, the thiadiazole intermediate is coupled with a suitably substituted benzene derivative. The final acetamide moiety is introduced through an acylation reaction.
Industrial Production Methods: In industrial settings, the production of this compound requires the use of scalable synthetic routes that ensure high yield and purity. This often involves optimizing reaction conditions such as temperature, solvent choice, and reaction time. Catalysts may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Typical reaction conditions include moderate temperatures and the use of polar solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions. For example, oxidation can introduce sulfoxide or sulfone functionalities, while reduction might yield aminated derivatives. Substitution reactions can lead to halogenated or alkylated products.
科学研究应用
Chemistry: In chemistry, this compound is studied for its unique electron-donating and electron-withdrawing properties, making it a candidate for materials science research, particularly in organic electronics and photovoltaic devices.
Biology: Biologically, it is explored for its potential as a pharmacophore in drug design, given its possible interactions with various biological targets. Its structure suggests it could modulate enzyme activities or receptor functions.
Medicine: In medicine, researchers investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological macromolecules like proteins and DNA is of significant interest.
Industry: Industrially, it may be used as an intermediate in the synthesis of more complex molecules or as a component in materials with specific electronic properties.
作用机制
The mechanism of action of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide involves interactions at the molecular level, where it can bind to specific biological targets. The thiadiazole and thiophene rings might interact with enzyme active sites or receptor binding sites, modulating their activities. This can influence signaling pathways and lead to the desired biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
相似化合物的比较
When compared with similar compounds, N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide stands out due to its specific substitution pattern and functional groups. Compounds such as 1,3,4-thiadiazole derivatives and thiophene-containing molecules share similarities but lack the combined structural features that contribute to the unique properties of this compound.
List of Similar Compounds:1,3,4-Thiadiazole derivatives
Thiophene-2-carboxamide
N-Phenylacetamide derivatives
Benzothiazole derivatives
属性
IUPAC Name |
N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-25(17-6-3-2-4-7-17)21-24-23-20(28-21)15-9-11-16(12-10-15)22-19(26)14-18-8-5-13-27-18/h2-13H,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNOOQUZPXISFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














